SCD1 Inhibitory Potency: Benzyl Cyclobut-1-enecarboxylate vs. Cyclobut-1-enecarboxylic Acid
Benzyl cyclobut-1-enecarboxylate exhibits single-digit nanomolar inhibitory potency against recombinant human SCD1 (IC50 = 6.40 nM) [1]. In stark contrast, the free acid analog, cyclobut-1-enecarboxylic acid, displays negligible activity in a cellular SCD1 inhibition assay (IC50 = 9.90 × 10^3 nM, >30,000-fold less potent) [2]. This difference underscores the absolute requirement of the benzyl ester moiety for nanomolar target engagement.
| Evidence Dimension | SCD1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 6.40 nM (human SCD1, recombinant) |
| Comparator Or Baseline | Cyclobut-1-enecarboxylic acid: 9.90 × 10^3 nM (human SCD1, HepG2 cell assay) |
| Quantified Difference | >30,000-fold higher potency for benzyl ester |
| Conditions | Target compound: Recombinant human SCD1 in baculovirus expression system, [3H]H2O production assay; Comparator: SCD1 activity in HepG2 cells, [1-14C] stearoyl CoA desaturation assay. |
Why This Matters
The free acid analog is effectively inactive against SCD1, rendering the benzyl ester the only viable option for research programs requiring potent SCD1 modulation.
- [1] BindingDB. Entry BDBM50467593 (CHEMBL4284259): Benzyl cyclobut-1-enecarboxylate SCD1 inhibition data. Accessed via ChEMBL. View Source
- [2] BindingDB. Entry BDBM50362583 (CHEMBL1938871): Cyclobut-1-enecarboxylic acid SCD1 inhibition data. View Source
